1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol is a complex organic compound with a unique structure featuring multiple oxetane rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol typically involves multi-step organic reactions. The process begins with the preparation of the oxetane rings, which are then linked together through a series of condensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and oxetane rings allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,14-Bis(3-methyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
- 1,14-Bis(3-propyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
Uniqueness
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol is unique due to its specific ethyl-substituted oxetane rings, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs.
Properties
CAS No. |
331623-02-0 |
---|---|
Molecular Formula |
C20H38O8 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[(3-ethyloxetan-3-yl)methoxy]-3-[2-[3-[(3-ethyloxetan-3-yl)methoxy]-2-hydroxypropoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C20H38O8/c1-3-19(13-27-14-19)11-25-9-17(21)7-23-5-6-24-8-18(22)10-26-12-20(4-2)15-28-16-20/h17-18,21-22H,3-16H2,1-2H3 |
InChI Key |
ZKODUOZCTKZZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCC(COCCOCC(COCC2(COC2)CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.